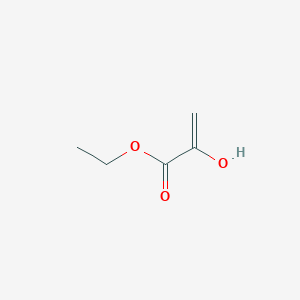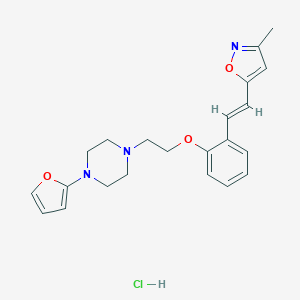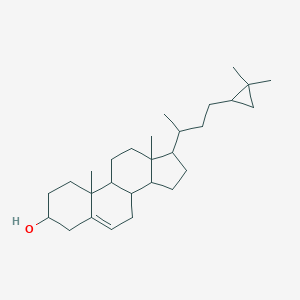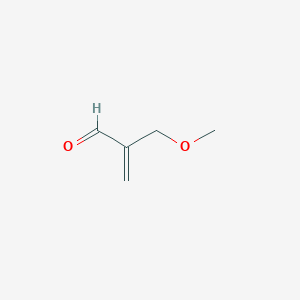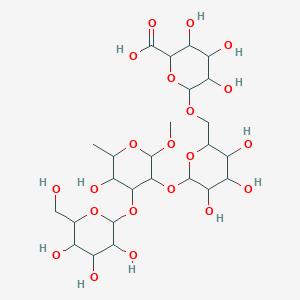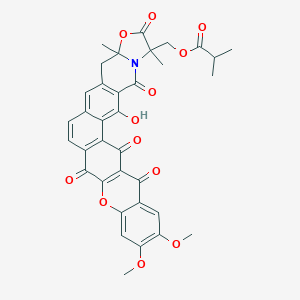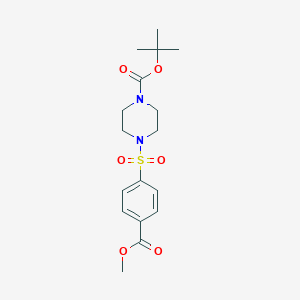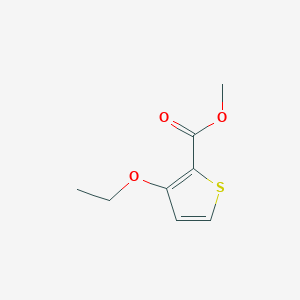
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid is not fully understood. However, it has been proposed that this compound may act as a chelator for zinc ions, which are essential for the function of many proteins in the body. By binding to zinc ions, 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid may disrupt the function of these proteins, leading to a range of biochemical and physiological effects.
Biochemical And Physiological Effects
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising therapeutic agent for the treatment of cancer. Additionally, 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been shown to inhibit the activity of certain enzymes, potentially leading to changes in cellular metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. This compound is highly sensitive to changes in zinc ion concentration, making it a useful tool for studying the role of zinc ions in biological systems. However, one limitation of using this compound is that it may also bind to other metal ions, potentially leading to false positives in experiments.
Future Directions
There are several potential future directions for research on 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound, potentially allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid, potentially allowing for the detection of other metal ions in biological systems.
Synthesis Methods
The synthesis of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(4-bromobenzyl)-1H-benzo[d]imidazole with 2-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde in the presence of a palladium catalyst. The resulting compound is then treated with butylamine and subsequently hydrolyzed to yield 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid.
Scientific Research Applications
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
CAS RN |
136284-47-4 |
|---|---|
Product Name |
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid |
Molecular Formula |
C26H24N6O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
FLOKGHWIQFCIJW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Canonical SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Other CAS RN |
136284-47-4 |
synonyms |
2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid CV 11194 CV-11194 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



